molecular formula C4H3Cl4N B3328090 2,4,4,4-tetrachlorobutanenitrile CAS No. 41797-95-9

2,4,4,4-tetrachlorobutanenitrile

Cat. No.: B3328090
CAS No.: 41797-95-9
M. Wt: 206.9 g/mol
InChI Key: GRCNRGCXGOHMHY-UHFFFAOYSA-N
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Description

2,4,4,4-Tetrachlorobutanenitrile is an organic compound with the molecular formula C4H3Cl4N and a molecular weight of 206.89 g/mol . It is a nitrile derivative characterized by the presence of four chlorine atoms attached to the butanenitrile backbone. This compound is of significant interest due to its applications in various fields, including chemistry and industrial processes.

Chemical Reactions Analysis

2,4,4,4-Tetrachlorobutanenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized products.

Common reagents used in these reactions include copper chloride for catalysis, lithium aluminum hydride for reduction, and various oxidizing agents for oxidation . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4,4,4-Tetrachlorobutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,4,4-tetrachlorobutanenitrile involves its interaction with molecular targets through its nitrile and chlorine groups. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can lead to the formation of various products, depending on the specific pathways and conditions involved .

Comparison with Similar Compounds

2,4,4,4-Tetrachlorobutanenitrile can be compared with other similar compounds, such as:

    2,3,3,3-Tetrachloropropanenitrile: Similar structure but with one less carbon atom.

    2,2,2-Trichloroacetonitrile: Contains three chlorine atoms and a different carbon backbone.

    2,4,4-Trichlorobutanenitrile: Similar but with one less chlorine atom.

The uniqueness of this compound lies in its specific arrangement of chlorine atoms and the nitrile group, which imparts distinct chemical properties and reactivity .

Properties

IUPAC Name

2,4,4,4-tetrachlorobutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl4N/c5-3(2-9)1-4(6,7)8/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCNRGCXGOHMHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C#N)Cl)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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